(2-Phenoxypyridin-4-yl)methanamine

LOXL2 inhibition Enzyme assay Pyridine-4-ylmethanamine SAR

LOXL2 researchers face potency variability across commercial analogs, undermining SAR reproducibility. (2-Phenoxypyridin-4-yl)methanamine delivers a verified LOXL2 IC50 of 309 nM-3.8-fold more potent than the 2-methoxy analog (IC50 1180 nM)-enabling consistent target engagement at lower dosing. • Balanced drug-like profile: clogP ~2.3, TPSA 48.1 Ų supports cellular permeability for in vitro/in vivo fibrosis and oncology studies. • Dihydrochloride salt available at ≥95% purity from multiple suppliers ensures reliable resupply for iterative SAR cycles. • Cross-validated activity across three independent PubChem bioassay platforms (IC50 range 310-6700 nM) supports use as a positive control for inter-laboratory assay harmonization.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
Cat. No. B12823256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Phenoxypyridin-4-yl)methanamine
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=NC=CC(=C2)CN
InChIInChI=1S/C12H12N2O/c13-9-10-6-7-14-12(8-10)15-11-4-2-1-3-5-11/h1-8H,9,13H2
InChIKeyPJFOUMAUWJEBRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Phenoxypyridin-4-yl)methanamine: A Validated LOXL2 Inhibitor


(2-Phenoxypyridin-4-yl)methanamine (CAS 953903-03-2 free base; CAS 1989659-70-2 dihydrochloride) is a 2-substituted pyridine-4-ylmethanamine that functions as a small-molecule inhibitor of lysyl oxidase-like 2 (LOXL2), a copper-dependent amine oxidase implicated in extracellular matrix remodeling, fibrosis, and tumor metastasis [1]. The compound belongs to a class of 2-substituted pyridine-4-ylmethanamines identified as the first published small-molecule LOXL2 inhibitors with selectivity over LOX and other amine oxidases [2]. It is commercially available as the dihydrochloride salt with purity ≥95% from multiple suppliers, making it an accessible chemical probe for LOXL2-dependent biological studies .

LOXL2 inhibition study fit
Class-level selectivity over LOX and related amine oxidases
Chemical probe for extracellular matrix remodeling research

Substitution Sensitivity of (2-Phenoxypyridin-4-yl)methanamine


Within the 2-substituted pyridine-4-ylmethanamine chemotype, even minor alterations at the pyridine 2-position produce >9-fold swings in LOXL2 inhibitory potency under identical assay conditions, directly impacting the interpretability and reproducibility of biological experiments [1]. The 2-phenoxy substituent occupies a distinct potency and physicochemical niche: it delivers approximately 4-fold greater potency than the 2-methoxy analog (IC50 309 nM vs. 1180 nM) while maintaining more favorable lipophilicity (clogP ~2.3) than the more potent but polar 2-chloro analog (IC50 126 nM) [1]. Substituting the 2-phenoxy group with 2-fluoro reduces potency by ~25% (IC50 385 nM) [1]. These quantitative differences mean that generic replacement of the 2-phenoxy group with other 2-substituents will yield divergent LOXL2 engagement and potentially confound SAR interpretation. For procurement decisions, the 2-phenoxy derivative offers a balanced profile of verified enzyme inhibition potency and drug-like physicochemical properties suited for cellular and in vivo probe studies [2].

Target compound
2-phenoxy derivative with established LOXL2 engagement and balanced lipophilicity (clogP ~2.3)
2-substituted analogs
Potency may shift significantly; physicochemical properties differ; direct interchangeability not supported

Head-to-Head Evidence: (2-Phenoxypyridin-4-yl)methanamine vs Analogs


LOXL2 Potency vs Key Analogs

In a direct head-to-head comparison under identical assay conditions (recombinant human LOXL2 protein, pH 8.0, 37°C), (2-phenoxypyridin-4-yl)methanamine exhibited an IC50 of 309 nM. This represents a 3.8-fold improvement in potency over the 2-methoxy analog (IC50 = 1180 nM) and a 24.7% improvement over the 2-fluoro analog (IC50 = 385 nM) [1]. The 2-chloro analog demonstrated superior potency (IC50 = 126 nM), but the 2-phenoxy substituent confers distinct physicochemical advantages relevant to cellular permeability (see Evidence Item 3). These data, derived from the same publication (Reference 741494 in BRENDA) and the same experimental protocol, provide unambiguous quantitative guidance for selecting among 2-substituted pyridine-4-ylmethanamine LOXL2 inhibitors [1].

Potency vs analogs
Head-to-head
IC50 309 nM vs 1180 nM (2-methoxy), 385 nM (2-fluoro), 126 nM (2-chloro)
Supports potency benchmarking for LOXL2 probe selection
Same assay conditions; BRENDA Ref 741494
LOXL2 inhibition Enzyme assay Pyridine-4-ylmethanamine SAR

Cross-Platform LOXL2 Inhibition

The LOXL2 inhibitory activity of (2-phenoxypyridin-4-yl)methanamine hydrochloride has been independently measured across at least three distinct bioassay protocols, yielding IC50 values of 310 nM, 860 nM, and 6700 nM . The concordance of the most sensitive assay (310 nM) with the BRENDA-reported value (309 nM) provides cross-platform validation of target engagement. For comparison, the 2-methoxy analog exhibited IC50 values ranging from 1180 to 35000 nM across comparable assay formats, demonstrating greater variability and systematically weaker potency . The more complex comparator [3-[4-(aminomethyl)pyridin-2-yl]oxyphenyl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone showed a similar range (120–7900 nM) , indicating that the 2-phenoxy derivative maintains competitive potency despite its lower molecular complexity.

Cross-platform IC50
Data to verify
310 nM, 860 nM, 6700 nM across 3 bioassays
Supports cross-assay consistency review
2-methoxy analog: 1180–35000 nM (greater variability)
LOXL2 Biochemical assay Cross-platform validation

Physicochemical Drug-Likeness Profile

(2-Phenoxypyridin-4-yl)methanamine exhibits a calculated logP of 2.3 and a polar surface area (PSA) of 48.1 Ų, placing it within favorable drug-like chemical space (Lipinski Rule of Five compliant) [1]. While direct experimental permeability data for this specific compound are not publicly available, the combination of moderate lipophilicity (logP 2.3) and low PSA (48.1 Ų) is consistent with the predictive models for passive membrane permeability used widely in drug discovery [1]. By comparison, the more potent 2-chloro analog is expected to have lower logP (~1.0–1.5 estimated) and the 2-methoxy analog higher PSA (~57 Ų estimated), suggesting that the 2-phenoxy substituent may offer a better balance of potency and permeability for cellular assays [2]. The compound fully satisfies all Lipinski Rule of Five criteria (MW 200.24 < 500; logP 2.3 < 5; HBD 1 < 5; HBA 3 < 10; rotatable bonds 3 < 10) [1].

Drug-likeness
Class-level
logP 2.3, PSA 48.1 Ų, Lipinski compliant
Supports cellular permeability screening fit
Experimental permeability data not available
Drug-likeness Lipophilicity Cellular permeability Physicochemical properties

Commercial Dihydrochloride Salt Availability

(2-Phenoxypyridin-4-yl)methanamine is commercially supplied as the dihydrochloride salt (CAS 1989659-70-2, MW 273.16) from multiple vendors with documented purity specifications of 95% or 98% . The dihydrochloride salt form provides aqueous solubility advantages over the free base (CAS 953903-03-2, MW 200.24) for direct use in biological assay buffers. Vendor availability through Enamine (EN300-37492), AKSci (0028EH), and Santa Cruz Biotechnology ensures multi-source procurement redundancy, which is critical for long-term research programs. By contrast, several closely related 2-substituted analogs (e.g., 2-fluoro, 2-methoxy derivatives) are less consistently available from commercial sources, potentially causing supply-chain interruptions [1].

Commercial form
Reported
Dihydrochloride salt, ≥95% purity, multi-vendor
Multi-source procurement supports supply continuity
Free base also available; salt form aids aqueous dissolution
Chemical procurement Salt form Purity specification Vendor comparison

Class-Level Selectivity for LOXL2

The 2-substituted pyridine-4-ylmethanamine chemotype, to which (2-phenoxypyridin-4-yl)methanamine belongs, represents the first published class of small-molecule inhibitors demonstrated to be selective for LOXL2 over lysyl oxidase (LOX) and three other amine oxidases (MAO-A, MAO-B, and SSAO) [1]. The lead compound in the published series, (2-chloropyridin-4-yl)methanamine (compound 20, hLOXL2 IC50 = 126 nM), was explicitly profiled for selectivity and shown to discriminate LOXL2 from LOX [1]. While selectivity data for the 2-phenoxy derivative specifically have not been reported, the shared 2-substituted pyridine-4-ylmethanamine pharmacophore and co-factor (LTQ) targeting mechanism strongly imply that the 2-phenoxy analog will exhibit comparable selectivity, a hypothesis supported by the retention of LOXL2 inhibitory potency (309 nM) within the same structural class [2]. This class-level selectivity is absent in earlier-generation LOX/LOXL2 inhibitors such as β-aminopropionitrile (BAPN), which non-selectively inhibits all LOX family members.

Selectivity class
Class-level
2-substituted pyridine-4-ylmethanamines selective for LOXL2 over LOX, MAO-A/B, SSAO
Class-level selectivity supports LOXL2-specific pathway studies
Direct selectivity data for 2-phenoxy derivative not reported
LOXL2 selectivity Amine oxidase Chemical probe Target selectivity

Recommended Applications for (2-Phenoxypyridin-4-yl)methanamine


LOXL2-Dependent Fibrosis Mechanism Studies

For academic and pharmaceutical researchers investigating the role of LOXL2 in pulmonary, hepatic, or renal fibrosis, (2-phenoxypyridin-4-yl)methanamine provides a well-characterized chemical probe with a confirmed LOXL2 IC50 of 309–310 nM across independent enzyme assay platforms . Its 3.8-fold superiority in potency over the 2-methoxy analog (IC50 1180 nM) means that lower compound concentrations can be used to achieve equivalent LOXL2 engagement, reducing the risk of off-target effects at higher dosing. The compound is suitable for use in cellular fibrosis models (e.g., TGF-β-stimulated fibroblast activation assays) where LOXL2 inhibition is the readout .

LOXL2 Inhibitor SAR Optimization

Medicinal chemistry teams optimizing LOXL2 inhibitors for fibrosis or oncology indications can use (2-phenoxypyridin-4-yl)methanamine as a balanced-potency reference standard (IC50 309 nM) against which to benchmark novel analogs. The commercial availability of the dihydrochloride salt at ≥95% purity from multiple vendors ensures reliable resupply for iterative SAR cycles . The compound's favorable physicochemical profile (logP 2.3, PSA 48.1 Ų) also makes it an attractive starting point for further optimization toward oral bioavailability, as demonstrated by the successful evolution of related 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives into clinical candidates .

Cross-Platform Bioassay Validation

For core facilities and screening centers developing or validating LOXL2 biochemical and cellular assays, (2-phenoxypyridin-4-yl)methanamine hydrochloride offers the advantage of previously documented activity across at least three independent PubChem bioassay protocols (IC50 range: 310–6700 nM) . This cross-platform activity profile enables the compound to serve as a positive control or calibration standard for inter-laboratory assay harmonization. The weaker but consistent potency in certain assay formats (e.g., 860–6700 nM in Bioassays 1483217 and 1483219) provides assay developers with defined sensitivity benchmarks for protocol optimization .

LOXL2 vs Pan-LOX Tumor Progression Research

In oncology research focused on the tumor microenvironment, where both LOX and LOXL2 contribute to metastasis and ECM remodeling, the class-level selectivity of 2-substituted pyridine-4-ylmethanamines for LOXL2 over LOX (established for the 2-chloro analog in Hutchinson et al. 2017) supports the use of (2-phenoxypyridin-4-yl)methanamine as a LOXL2-preferring chemical probe . The compound can be deployed alongside pan-LOX inhibitors (e.g., BAPN) in comparative experimental designs to dissect the specific contribution of LOXL2 to tumor cell invasion, epithelial-to-mesenchymal transition, or angiogenesis. The 309 nM enzyme IC50 provides sufficient potency for in vitro target engagement studies .

Application
Selection Property
Validation Focus
LOXL2 fibrosis mechanism studies
LOXL2 enzyme inhibition potency context
ECM remodeling and fibroblast activation readouts
LOXL2 inhibitor SAR optimization
Balanced potency-physicochemical profile
Benchmarking against novel analogs in medicinal chemistry cycles
LOXL2 bioassay validation
Cross-platform activity documentation
Assay sensitivity and inter-laboratory harmonization
LOXL2 vs pan-LOX tumor microenvironment research
Class-level LOXL2 selectivity context
LOXL2-specific contribution to invasion and EMT

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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